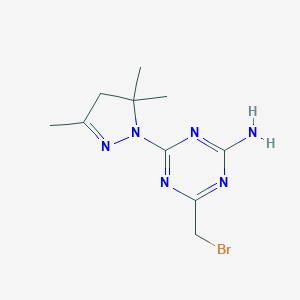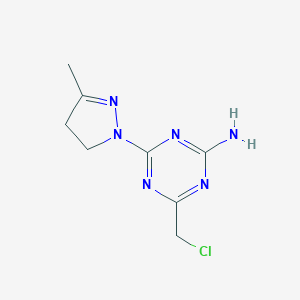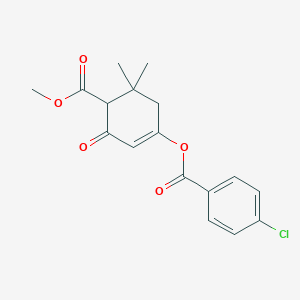![molecular formula C26H18N4O2S2 B296105 N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been found to have several biochemical and physiological effects that make it an interesting candidate for further research.
Mécanisme D'action
The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine involves the inhibition of certain enzymes that are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine in lab experiments include its potential anti-inflammatory and anti-tumor properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new compounds based on its structure. Additionally, more research is needed to fully understand the toxicity and safety of this compound.
Méthodes De Synthèse
The synthesis of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine involves several steps. The first step involves the reaction of 1,3-benzothiazol-2-amine with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-bromo-1,3-benzothiazole to form the final product.
Applications De Recherche Scientifique
The potential applications of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine in scientific research are numerous. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Formule moléculaire |
C26H18N4O2S2 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
N-[4-[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxyphenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C26H18N4O2S2/c1-3-7-23-21(5-1)29-25(33-23)27-17-9-13-19(14-10-17)31-32-20-15-11-18(12-16-20)28-26-30-22-6-2-4-8-24(22)34-26/h1-16H,(H,27,29)(H,28,30) |
Clé InChI |
POHDBKOJOSDRKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)OOC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5 |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)OOC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)


![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)

